N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide is a synthetic compound with the molecular formula CHClNOS. This compound features a complex structure that includes an anthraquinone moiety, which is known for its various biological activities. The presence of the chloro and sulfonamide groups enhances its reactivity and potential applications in pharmaceuticals and other fields. The compound is categorized under sulfonamides, which are well-known for their antibacterial properties.
The chemical behavior of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide can be characterized by several types of reactions:
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide exhibits notable biological activities:
The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide typically involves:
This two-step synthesis allows for the efficient production of the compound while maintaining high purity.
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide has several applications:
Studies on N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide's interactions reveal:
Several compounds share structural similarities with N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Sulfanilamide | CHNOS | Basic sulfonamide antibiotic; lacks complex anthraquinone structure. |
5-Chloroanthraquinone | CHClO | Precursor in synthesis; simpler structure without sulfonamide. |
N-(4-Aminobenzenesulfonamide) | CHNOS | Another sulfonamide; lacks the anthracene moiety. |
The uniqueness of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide lies in its combination of the anthraquinone core and sulfonamide functionality, providing both antimicrobial and potential anticancer properties not found in simpler sulfonamides or anthraquinones alone.